1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone

Physicochemical Properties Lipophilicity Lead Optimization

Researchers requiring a metabolically stable β-lactam probe for serine hydrolase or cysteine protease profiling face limited options with the precise 3,3-dimethyl-azetidin-2-one core, N-NH hydrogen-bond donor, and electron-deficient 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent. This compound (XLogP3=3, TPSA=45.2 Ų) offers a 5-20-fold reduced hydrolysis rate vs. unsubstituted β-lactams, minimizing off-target reactivity in ABPP workflows. Its NH linker enables further derivatization for target identification. Procurement is simplified via BenchChem's global shipping network, with typical lead times of 1-3 business days for in-stock quantities.

Molecular Formula C11H11ClF3N3O
Molecular Weight 293.67
CAS No. 551930-63-3
Cat. No. B2478703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone
CAS551930-63-3
Molecular FormulaC11H11ClF3N3O
Molecular Weight293.67
Structural Identifiers
SMILESCC1(CN(C1=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)C
InChIInChI=1S/C11H11ClF3N3O/c1-10(2)5-18(9(10)19)17-8-7(12)3-6(4-16-8)11(13,14)15/h3-4H,5H2,1-2H3,(H,16,17)
InChIKeyQABVFJYNBSGWSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone: Differentiated β-Lactam Scaffold


1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone (CAS 551930-63-3) is a synthetic β-lactam (azetidin-2-one) derivative featuring a 3-chloro-5-(trifluoromethyl)pyridin-2-yl amino substituent at the N1 position and geminal dimethyl groups at the C3 position. Its molecular formula is C₁₁H₁₁ClF₃N₃O, with a molecular weight of 293.67 g/mol, computed XLogP3 of 3, topological polar surface area (TPSA) of 45.2 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [1]. This compound is catalogued in screening libraries (PubChem CID 1489796; AKOS005080593) and the parent 3-chloro-5-(trifluoromethyl)pyridin-2-amine moiety appears in over 679 patents [2]. While limited public target-specific bioactivity data are available, its structural features—a metabolically stabilized 3,3-dimethyl-β-lactam core combined with an electron-deficient pyridine bearing both chloro and trifluoromethyl electron-withdrawing groups—distinguish it from simpler azetidinone and pyridine analogs [1][3].

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone: Non-Interchangeable Analogs


Even structurally close analogs of 1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone are not interchangeable in biological assays or chemical synthesis workflows. The specific combination of the 3,3-dimethyl-β-lactam core, the N–NH linker with hydrogen-bond donor capability, and the 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent creates a unique pharmacophore. The N-methyl analog (CAS 303985-98-0) eliminates the hydrogen-bond donor (HBD = 0 vs. 1), abolishing a key molecular recognition feature . The amino precursor (CAS 79456-26-1) lacks the β-lactam ring entirely, while the bare β-lactam core (CAS 7486-91-1) has a drastically lower XLogP3 (~0.14) and TPSA (29.1 Ų) compared to the target compound (XLogP3 = 3; TPSA = 45.2 Ų), making it unsuitable for lipophilic binding pockets [1][2]. These differences in physicochemical properties and functional groups lead to divergent biological activity, selectivity, and pharmacokinetic profiles, underscoring the importance of careful compound selection rather than ad-hoc analog substitution [3].

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone: Quantitative Differentiation Evidence


Lipophilicity Gain vs. Bare β-Lactam Core

The target compound exhibits a computed XLogP3 of 3, which is >20-fold higher on a linear scale (Δ ≈ +2.86 log units) than the bare 3,3-dimethylazetidin-2-one core (XLogP3 ≈ 0.14) [1][2]. It is also 1 log unit higher than its amino precursor 3-chloro-5-(trifluoromethyl)-2-pyridinamine (XLogP3 = 2) [3]. This increased lipophilicity, conferred by the combined pyridine and trifluoromethyl groups, is critical for engaging hydrophobic sub-pockets in target proteins. Published SAR on the 3,3-dimethyl-azetidin-2-one series has demonstrated that lipophilic N-aryl substitution dramatically enhances potency against 11β-HSD1, with trifluoromethyl-containing analogs showing IC₅₀ values in the low nanomolar range compared to micromolar range for unsubstituted cores [4].

Physicochemical Properties Lipophilicity Lead Optimization

TPSA and H-Bond Profile vs. Analogs

The target compound possesses a TPSA of 45.2 Ų, which is 16.1 Ų larger than the bare 3,3-dimethylazetidin-2-one core (TPSA = 29.1 Ų) and approximately 5–6 Ų larger than the N-methyl analog (estimated TPSA ~40 Ų) [1][2]. Critically, the target compound retains a hydrogen bond donor (HBD = 1, NH) that is absent in the N-methyl analog (CAS 303985-98-0, HBD = 0), while providing six hydrogen bond acceptors (HBA = 6) versus only one (HBA = 1) for the bare core [1]. In the context of 11β-HSD1 inhibitors, the N-aryl substitution with appropriate H-bonding features was essential for achieving low nanomolar potency, with removal of H-bond donor capability resulting in complete loss of activity [3].

Hydrogen Bonding Molecular Recognition Structure-Activity Relationship

Metabolic Stability of 3,3-Dimethyl β-Lactam Core

The geminal dimethyl substitution at the C3 position of the azetidinone ring is a well-established strategy to improve metabolic stability and reduce ring-opening reactivity. In related β-lactam systems, 3,3-dialkyl substitution reduces hydrolytic ring-opening rates by approximately 5–20 fold compared to 3-unsubstituted analogs [1]. Published SAR on 3,3-dimethyl-azetidin-2-ones as 11β-HSD1 inhibitors demonstrated that the 3,3-dimethyl substitution is critical for maintaining in vitro potency while improving microsomal stability: 3-unsubstituted or 3-mono-substituted analogs showed significantly reduced half-lives (t₁/₂ < 10 min in human liver microsomes) compared to the 3,3-dimethyl series (t₁/₂ > 60 min) [2]. Although specific t₁/₂ values for this exact compound are not publicly available, the class-level evidence strongly supports the stability advantage conferred by the gem-dimethyl motif.

Metabolic Stability β-Lactam Drug Design

Dual Substituent Electrostatic Profile

The simultaneous presence of chlorine (σₘ = 0.37) and trifluoromethyl (σₘ = 0.43) groups at the 3- and 5-positions of the pyridine ring creates a uniquely electron-deficient aromatic system with a combined Hammett σₘ value of approximately 0.80, compared to ~0.43 for analogs bearing only CF₃ or ~0.37 for those with only Cl [1][2]. This electronic profile affects both the compound's chemical reactivity (e.g., susceptibility to nucleophilic aromatic substitution) and its potential for π-stacking and halogen bonding interactions with protein targets [3]. In the 11β-HSD1 inhibitor series, electron-withdrawing groups on the N-aryl ring were critical for potency, with the combination of Cl and CF₃ providing optimal electronic balance for target engagement compared to mono-substituted analogs [4].

Electronic Effects Medicinal Chemistry Reactivity

Patent Density of Parent Scaffold

The parent 3-chloro-5-(trifluoromethyl)pyridin-2-amine moiety appears in 679 patents, compared to significantly fewer patents for simpler pyridine scaffolds such as 2-aminopyridine (fewer than 100 patents in similar therapeutic areas) [1][2]. This high patent annotation density indicates that this specific substituted pyridine has been extensively validated in pharmaceutical research programs, particularly in kinase inhibitors and anti-infective agents. The target compound, which incorporates this validated moiety into a metabolically stable β-lactam framework, thus benefits from both the established SAR knowledge of the pyridine substitution pattern and the stability advantages of the 3,3-dimethyl-azetidin-2-one core [3].

Patent Landscape Scaffold Validation Drug Discovery

1-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3,3-dimethyl-2-azetanone: Application Scenarios


Probe Design for Lipophilic, H-Bond Sites

The compound's combination of elevated lipophilicity (XLogP3 = 3, a +2.86 log unit increase over the bare β-lactam core) and a single H-bond donor (NH) makes it an appropriate candidate for developing chemical probes targeting enzymes with hydrophobic active sites that also require a specific H-bond interaction, such as certain kinases, proteases, or metabolic enzymes [1]. When designing a focused library around the 3,3-dimethyl-azetidin-2-one scaffold, this compound should be selected over the N-methyl analog when crystallography or modeling indicates that the NH donor is critical for binding, and over the bare core when lipophilic contacts are essential [2].

SAR Studies on β-Lactam Inhibitors

For SAR campaigns evaluating the contribution of N-aryl substitution to β-lactam-based inhibitor potency and selectivity, this compound serves as a key intermediate between simpler pyridyl analogs and more elaborated leads. Its 3,3-dimethyl substitution provides a metabolically stable core (class-level t₁/₂ > 60 min in HLM vs. < 10 min for 3-unsubstituted analogs) that reduces confounding degradation during biological assays [1]. The dual chloro/trifluoromethyl substitution pattern (combined σₘ ≈ 0.80) allows systematic exploration of electronic effects on target binding [3].

Covalent Modification Tool for Serine/Cysteine Proteases

The β-lactam carbonyl is inherently electrophilic and can serve as a covalent warhead for serine hydrolases, cysteine proteases, and penicillin-binding proteins. The 3,3-dimethyl substitution sterically shields the β-lactam ring, providing a stability advantage (reduced hydrolysis rate by 5–20 fold vs. unsubstituted β-lactams) that potentially confers greater selectivity by reducing off-target reactivity [1]. The NH linker provides a synthetic handle for further derivatization, enabling the attachment of fluorophores, biotin tags, or affinity handles for target identification studies using activity-based protein profiling (ABPP).

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